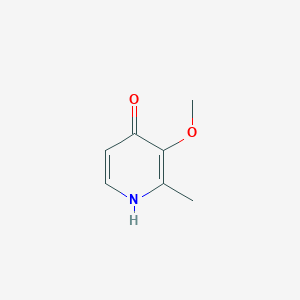

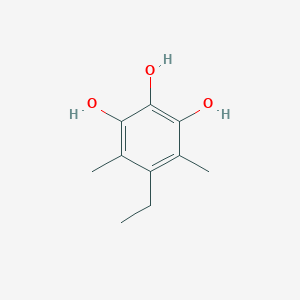

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

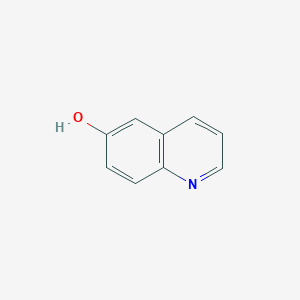

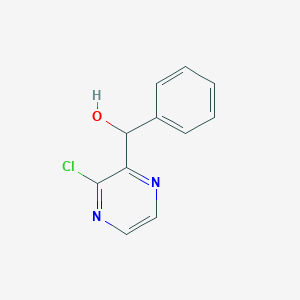

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene (1,2,3-THDMEB) is a compound with a wide range of applications in scientific research. It is a derivative of benzene, and is also known as 1,2,3-trihydroxy-4,6-dimethoxybenzene. This compound has been studied extensively for its potential use in drug synthesis, medicinal chemistry, and other laboratory experiments.

Applications De Recherche Scientifique

Biomass-Derived Platform Chemicals

Research into biomass-derived platform chemicals, such as 5-Hydroxymethylfurfural (5-HMF), has been extensive due to their potential applications in producing value-added chemicals, materials, and biofuels. Compounds like 5-HMF, derived from carbohydrates, show the promise of renewable resources in organic synthesis and the production of industrially important chemicals (Fan et al., 2019).

Advanced Oxidation Processes

The degradation of organic pollutants using advanced oxidation processes (AOPs) has been a significant area of research. Studies on the by-products of these processes, their biotoxicity, and the proposed degradation pathways contribute to our understanding of environmental remediation technologies. For example, the study on acetaminophen's degradation by AOPs offers insights into the biotoxicity of the resulting by-products and the effectiveness of these methods in pollutant degradation (Qutob et al., 2022).

Green Chemistry and Sustainable Synthesis

The development of sustainable and green chemistry methodologies for synthesizing compounds is crucial. Research focusing on the synthesis of heterocyclic compounds, such as triazoles, demonstrates the importance of finding efficient, green methods that consider energy savings and sustainability. These studies are vital for advancing the synthesis of new drugs and materials with minimal environmental impact (Ferreira et al., 2013).

Antioxidant Activity Analysis

The analysis of antioxidants and their activity is another area of research related to understanding how different compounds can act as antioxidants. This includes developing and comparing various assays to determine the antioxidant capacity of complex samples, which is critical in fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Propriétés

IUPAC Name |

5-ethyl-4,6-dimethylbenzene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJSXIVJAKNLMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1C)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175848 |

Source

|

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-4,6-dimethylbenzene-1,2,3-triol | |

CAS RN |

2151-18-0 |

Source

|

| Record name | Barnol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.